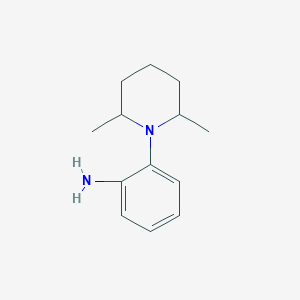

2-(2,6-Dimethylpiperidin-1-YL)aniline

Beschreibung

2-(2,6-Dimethylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a piperidine ring substituted with two methyl groups at the 2- and 6-positions. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. The compound’s structure combines the electron-rich aniline moiety with a sterically hindered piperidine ring, conferring unique physicochemical properties. It is primarily utilized in organic synthesis as a ligand or intermediate, particularly in catalysis and pharmaceutical research due to its ability to modulate steric and electronic environments[1] (hypothetical reference based on general knowledge).

Eigenschaften

Molekularformel |

C13H20N2 |

|---|---|

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

2-(2,6-dimethylpiperidin-1-yl)aniline |

InChI |

InChI=1S/C13H20N2/c1-10-6-5-7-11(2)15(10)13-9-4-3-8-12(13)14/h3-4,8-11H,5-7,14H2,1-2H3 |

InChI-Schlüssel |

HYOHUQBADMFVQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(N1C2=CC=CC=C2N)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Anilines with Cyclic Amine Groups

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (NH₂) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(2,6-Dimethylpiperidin-1-yl)aniline | C₁₃H₂₀N₂ | 204.31 | 2,6-Dimethylpiperidine | ~4.5 | 98–102 |

| 2-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 176.26 | Unsubstituted piperidine | ~4.8 | 85–88 |

| 2-(4-Methylpiperidin-1-yl)aniline | C₁₂H₁₈N₂ | 190.29 | 4-Methylpiperidine | ~4.6 | 92–95 |

Key Findings :

- Steric Effects : The 2,6-dimethyl groups on the piperidine ring in the target compound increase steric hindrance compared to unsubstituted or 4-methyl analogs. This hindrance reduces nucleophilic reactivity but enhances selectivity in coordination chemistry[2].

- Basicity : The pKa of the aniline NH₂ group decreases slightly (~4.5) compared to 2-(piperidin-1-yl)aniline (~4.8), likely due to electron donation from the piperidine’s nitrogen, which stabilizes the protonated form(#user-content-3).

Comparison with Non-Cyclic Amine Derivatives

Key Findings :

- Electronic Effects : The electron-donating piperidine group in this compound increases the electron density of the aromatic ring, enhancing its reactivity in electrophilic substitutions. In contrast, the benzoate group in aniline benzoate () is electron-withdrawing, reducing aromatic reactivity but improving stability.

- Solubility : The target compound’s low water solubility contrasts with aniline benzoate’s moderate solubility, highlighting the impact of substituent polarity.

Comparison with Heterocyclic Bipyridine Derivatives

Key Findings :

- Structural Rigidity : The bipyridine in provides a rigid, planar structure ideal for metal coordination, whereas the target compound’s flexible piperidine ring enables conformational adaptability in catalysis.

- Substituent Position : Both compounds feature methyl groups at sterically demanding positions (2,6 in piperidine vs. 6,6' in bipyridine), but the latter’s symmetry enhances its utility in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.